Entacapone-d10 Entacapone-d10
Brand Name: Vulcanchem
CAS No.:
VCID: VC14498109
InChI: InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2
SMILES:
Molecular Formula: C14H15N3O5
Molecular Weight: 315.35 g/mol

Entacapone-d10

CAS No.:

Cat. No.: VC14498109

Molecular Formula: C14H15N3O5

Molecular Weight: 315.35 g/mol

* For research use only. Not for human or veterinary use.

Entacapone-d10 -

Specification

Molecular Formula C14H15N3O5
Molecular Weight 315.35 g/mol
IUPAC Name (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide
Standard InChI InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2
Standard InChI Key JRURYQJSLYLRLN-YFIMXNTNSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H]
Canonical SMILES CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isotopic Labeling

Entacapone-d10 is characterized by the substitution of ten hydrogen atoms with deuterium (2H^2\text{H}) at specific positions on the ethyl groups of the N,N-diethylamine moiety (Figure 1) . This isotopic modification preserves the compound’s pharmacodynamic profile while altering its mass-to-charge ratio (m/zm/z), a property exploited in mass spectrometric detection. The IUPAC name, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide, reflects this deuteration pattern .

Structural Highlights:

  • Core scaffold: A nitro-substituted catechol ring linked to a cyanoacrylamide group.

  • Deuterium positions: Both ethyl chains (CH2CH3-\text{CH}_2\text{CH}_3) are fully deuterated, resulting in CD2CD3-\text{CD}_2\text{CD}_3 groups.

  • Geometric isomerism: Unlike the therapeutic (E)-Entacapone, Entacapone-d10 is synthesized as a single isomer to ensure analytical specificity .

Table 1: Comparative Physical Properties of Entacapone and Entacapone-d10

PropertyEntacaponeEntacapone-d10
Molecular FormulaC14H15N3O5\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{5}C14D10H5N3O5\text{C}_{14}\text{D}_{10}\text{H}_{5}\text{N}_{3}\text{O}_{5}
Molecular Weight (g/mol)305.29315.35
Melting Point (°C)162–163Not reported
LogP1.81.8 (estimated)
SolubilityPolar organic solventsSimilar to parent

Synthesis and Purification

Synthetic Routes

The preparation of Entacapone-d10 follows a modified Knoevenagel condensation strategy, analogous to the parent compound’s synthesis . Key steps include:

  • Deuterated precursor synthesis: N,N-diethyl-d10-aminocyanoacetamide is prepared by reacting deuterated ethylamine with cyanoacetic acid under acidic conditions.

  • Condensation: Reacting 3,4-dihydroxy-5-nitrobenzaldehyde with the deuterated precursor in the presence of piperidine acetate and acetic acid yields crude (Z)-Entacapone-d10 .

  • Isomer purification: Chromatographic separation or recrystallization from toluene/methanol mixtures isolates the desired (E)-isomer, avoiding the formation of geometric impurities .

Critical Process Parameters

  • Catalyst selection: Mild acids (e.g., acetic acid) minimize side reactions compared to traditional bases like piperidine .

  • Solvent system: Hydrocarbon-protic mixtures (toluene/methanol) enhance crystallinity and purity (>95% by HPLC) .

  • Isotopic purity: Mass spectrometry ensures <5% protiated contamination, crucial for accurate quantification .

Analytical Applications

Role in Quantitative Bioanalysis

Entacapone-d10’s primary application lies in LC-MS/MS-based assays for therapeutic drug monitoring:

  • Internal standard: Compensates for matrix effects and instrument variability during Entacapone quantification in plasma .

  • Calibration range: Validated for 10–5000 ng/mL with a lower limit of quantification (LLOQ) of 5 ng/mL .

  • Cross-validation: Demonstrates linear correlation (R2>0.99R^2 > 0.99) with unlabeled Entacapone across physiological pH ranges .

Stability-Indicating Methods

Forced degradation studies using Entacapone-d10 reveal:

  • Photostability: Decomposes <2% under UV light (300–400 nm, 24 h).

  • Thermal stability: Stable at 25°C for 6 months when stored desiccated .

  • Hydrolytic resistance: <5% degradation in simulated gastric fluid (pH 1.2, 37°C, 2 h) .

Pharmacological Relevance

Drug-Drug Interaction Studies

Co-administration with levodopa/carbidopa in deuterated formulations reveals:

  • Plasma AUC ratio: 1.03:1 (Entacapone-d10:Entacapone), confirming isotopic non-preference .

  • Dopamine bioavailability: 22% increase when Entacapone-d10 is used as an adjuvant in Parkinsonian rats .

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